2,6-Dimethoxybenzoyl fluoride
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Overview
Description
2,6-Dimethoxybenzoyl fluoride is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by methoxy groups (-OCH3), and the carboxyl group (-COOH) is replaced by a fluorine atom (-F)
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxybenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxybenzoic acid with diethylaminosulfur trifluoride (DAST). The reaction typically proceeds under mild conditions, with the acid being converted to the corresponding acyl fluoride .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of DAST as a fluorinating agent is preferred due to its efficiency and the relatively mild conditions required for the reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxybenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to 2,6-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2,6-dimethoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH4, typically in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4, usually in an aqueous or alcoholic medium.
Major Products
Substitution: Amides or esters.
Reduction: 2,6-Dimethoxybenzyl alcohol.
Oxidation: 2,6-Dimethoxybenzoic acid.
Scientific Research Applications
2,6-Dimethoxybenzoyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethoxybenzoyl fluoride involves its reactivity as an acyl fluoride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electron-withdrawing effect of the fluorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoic Acid: Similar structure but with a carboxyl group instead of a fluorine atom.
2,6-Dimethoxybenzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
2,6-Dimethoxybenzyl Alcohol: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
2,6-Dimethoxybenzoyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its analogs. The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is particularly useful in synthetic chemistry for the preparation of various derivatives .
Properties
IUPAC Name |
2,6-dimethoxybenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBYRPWFFNVBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664687 |
Source
|
Record name | 2,6-Dimethoxybenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130161-08-9 |
Source
|
Record name | 2,6-Dimethoxybenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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